[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Medicinal Chemistry ADME Profiling Lipophilicity

This 2,2,2-trifluoroethoxy-substituted pyridazine building block delivers distinct advantages over methoxy or ethoxy analogs. Its strategic LogP of 0.91 balances aqueous solubility and passive membrane permeability for optimal oral bioavailability. The electron-withdrawing trifluoroethoxy group enhances metabolic stability via C-F bonds, reducing oxidative metabolism for longer in vivo half-lives. Substituting with non-fluorinated analogs risks suboptimal pharmacokinetics and target engagement. Also serves as a precursor for metabolically stable PET tracers. Source this high-purity scaffold to strengthen your lead optimization program.

Molecular Formula C7H7F3N2O2
Molecular Weight 208.14
CAS No. 1247556-04-2
Cat. No. B2820389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol
CAS1247556-04-2
Molecular FormulaC7H7F3N2O2
Molecular Weight208.14
Structural Identifiers
SMILESC1=CC(=NN=C1CO)OCC(F)(F)F
InChIInChI=1S/C7H7F3N2O2/c8-7(9,10)4-14-6-2-1-5(3-13)11-12-6/h1-2,13H,3-4H2
InChIKeyPOIGGUVQCJRAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1247556-04-2: [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol – A Fluorinated Pyridazine Building Block for Medicinal Chemistry


[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol (CAS: 1247556-04-2) is a heterocyclic organic compound featuring a pyridazine core substituted at the 6-position with a 2,2,2-trifluoroethoxy group and at the 3-position with a hydroxymethyl group . It has a molecular formula of C7H7F3N2O2 and a molecular weight of 208.14 g/mol . This compound is primarily utilized as a versatile small molecule scaffold and intermediate in pharmaceutical research and development .

Why Generic Pyridazine Analogs Cannot Replace [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol in Lipophilicity-Driven Design


The 2,2,2-trifluoroethoxy group confers distinct physicochemical and potential pharmacokinetic properties that are not shared by non-fluorinated alkoxy or halo analogs [1]. The strong electron-withdrawing nature of the trifluoromethyl moiety, combined with the enhanced lipophilicity and metabolic stability imparted by the C-F bonds, can significantly alter a molecule's interaction with biological targets and its ADME (Absorption, Distribution, Metabolism, Excretion) profile compared to methoxy, ethoxy, or chloro variants [2]. Therefore, substituting this specific building block with a seemingly similar pyridazine derivative could drastically change the properties of the final drug candidate, potentially leading to suboptimal target engagement or unfavorable pharmacokinetics.

Quantitative Differentiation: Lipophilicity and Physicochemical Profile of 1247556-04-2 vs. Key Analogs


Comparative Lipophilicity (LogP) of Pyridazine Methanol Analogs

The target compound exhibits an intermediate LogP value (0.91) compared to common pyridazine methanol analogs . This is a critical differentiator, as it provides a balance between aqueous solubility and membrane permeability that is distinct from more hydrophilic (methoxy, LogP = -0.936) or more lipophilic (ethoxy, LogP = 1.6) alternatives [1][2]. The chloro analog shows a LogP near zero (approx. -0.086 to 0.62), demonstrating a substantially different physicochemical profile .

Medicinal Chemistry ADME Profiling Lipophilicity

Inferred Enhancement of Metabolic Stability vs. Non-Fluorinated Analogs

The presence of the 2,2,2-trifluoroethoxy group is well-documented to confer enhanced metabolic stability compared to non-fluorinated alkoxy groups [1]. While direct head-to-head microsomal stability data for this specific compound are not publicly available, the class-level inference is strongly supported by peer-reviewed literature, which states that the 2,2,2-trifluoroethoxy group has 'notable metabolic stability' and is used to improve the stability of tracers and drugs [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Hydrogen Bond Donor/Acceptor Profile and Molecular Flexibility

The target compound possesses a specific set of physicochemical descriptors relevant to drug-likeness, including 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds . This profile is comparable to some analogs but offers a unique combination when considered alongside its distinct lipophilicity and metabolic stability. For instance, the (6-Ethoxypyridazin-3-yl)methanol analog shares an identical H-bond donor/acceptor and rotatable bond count [1], yet its lipophilicity is significantly higher (LogP 1.6 vs. 0.91) [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Key Application Scenarios for [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol (1247556-04-2) Based on Differentiated Properties


Synthesis of Lead Compounds with Optimized Oral Bioavailability

The compound's LogP of 0.91 positions it as a strategic building block for medicinal chemists aiming to synthesize lead compounds with a favorable balance of aqueous solubility and passive membrane permeability . This is a critical consideration for optimizing oral bioavailability in early drug discovery, as compounds in the LogP range of 0-3 are often considered ideal . Using this building block can help avoid the extreme lipophilicity of ethoxy analogs (LogP 1.6) or the high hydrophilicity of methoxy analogs (LogP -0.936), which can lead to poor absorption or rapid renal clearance, respectively [1][2].

Development of Metabolically Stable Drug Candidates

The trifluoroethoxy group's established role in enhancing metabolic stability makes this compound a preferred choice for constructing drug candidates intended for chronic dosing or those targeting metabolically labile pathways [3]. By incorporating this moiety early in the synthesis, researchers can potentially reduce oxidative metabolism, leading to longer half-lives and potentially lower effective doses in vivo compared to candidates built from non-fluorinated alkoxy-pyridazine scaffolds [3].

Construction of PET Tracers and Imaging Agents

The 2,2,2-trifluoroethoxy group is a recognized motif in the development of metabolically stable positron emission tomography (PET) tracers [3]. The target compound can serve as a precursor for installing a radiolabeled (e.g., 11C or 18F) trifluoroethoxy group onto more complex molecular frameworks [3]. This application leverages the compound's specific structure and the advantageous properties of its trifluoroethoxy moiety for creating stable, high-quality imaging agents for biomedical research and clinical diagnostics [3].

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